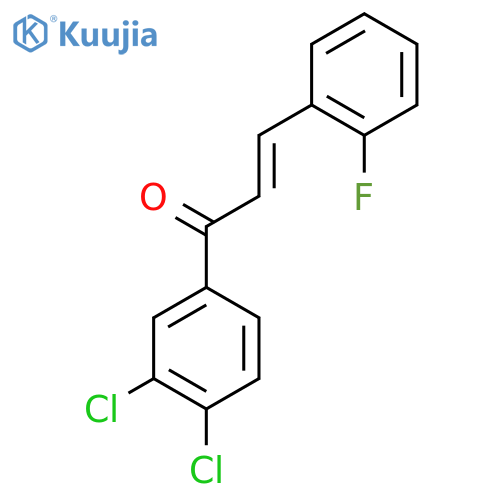Cas no 386216-25-7 (1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one)

386216-25-7 structure
商品名:1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one
CAS番号:386216-25-7
MF:C15H9Cl2FO
メガワット:295.135765790939
CID:4713738
1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one 化学的及び物理的性質
名前と識別子
-
- NSC621374
- 1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- (2E)-1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- (E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- 1-(3,4-DICHLOROPHENYL)-3-(2-FLUOROPHENYL)-2-PROPEN-1-ONE
- 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one
-
- インチ: 1S/C15H9Cl2FO/c16-12-7-5-11(9-13(12)17)15(19)8-6-10-3-1-2-4-14(10)18/h1-9H/b8-6+
- InChIKey: YXJNGRWNHKAJGL-SOFGYWHQSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C(/C=C/C1C=CC=CC=1F)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 345
- トポロジー分子極性表面積: 17.1
1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194362-10g |
(2E)-1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 98% | 10g |
¥15276.00 | 2024-05-15 | |
| A2B Chem LLC | AJ25565-100g |
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25565-25g |
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25565-10g |
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 95+% | 10g |
$1337.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25565-2g |
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 95+% | 2g |
$830.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194362-2g |
(2E)-1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 98% | 2g |
¥8747.00 | 2024-05-15 | |
| A2B Chem LLC | AJ25565-5g |
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 95+% | 5g |
$1134.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25565-50g |
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 95+% | 50g |
$2855.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25565-1g |
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 95+% | 1g |
$628.00 | 2024-04-20 |
1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
386216-25-7 (1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one) 関連製品
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
